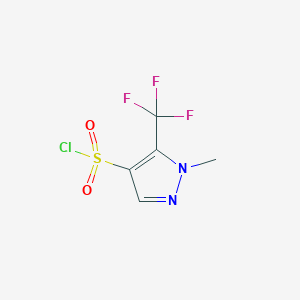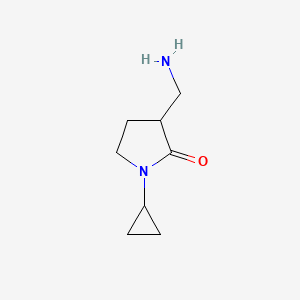
1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is a key intermediate for important building blocks relevant to medicinal and agrochemistry .
Synthesis Analysis
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . The synthesis starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and involves a one-step procedure for the regioisomeric mixture of target pyrazoles . The procedure for separation of this mixture was elaborated on the basis of the boiling point vs. pressure diagrams analysis .Chemical Reactions Analysis
The efficient synthetic strategies to regioisomeric building blocks bearing CF3-group at the 3-rd and the 5-th positions were demonstrated . A set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles containing such functional group as aldehyde, acid, boron pinacolate, lithium sulfinate and sulfonyl chloride was synthesized based on lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in flow reactor .Scientific Research Applications
Catalytic Applications in Organic Synthesis
A novel ionic liquid, 1-sulfopyridinium chloride, has been synthesized and characterized, demonstrating efficiency as a homogeneous and reusable catalyst in the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a tandem Knoevenagel–Michael reaction, underlining the potential utility of related sulfonyl chloride compounds in facilitating complex organic transformations (Moosavi‐Zare et al., 2013).
Reactivity and Formation of Novel Heterocyclic Compounds
The reactivity of pyrazole-5-diazonium chlorides has been explored, leading to the formation of new pyrazolo[5,1-c][1,2,4]triazine derivatives, showcasing the versatility of sulfonyl chlorides in synthesizing diverse heterocyclic compounds with potential applications in materials science and pharmaceuticals (Ledenyova et al., 2016).
Role in the Synthesis of Antimicrobial Agents
Research into the synthesis of sulfonylated 4-amino-1H-pyrazoles has yielded new compounds with potential antimicrobial properties. This underscores the importance of such chemical frameworks in the development of new antimicrobial agents (Povarov et al., 2017).
Synthesis of Spirocyclic Compounds
The development of novel spiro[4H-pyridine-oxindoles] under the catalysis of a binary ionic liquid mixture highlights the role of sulfonyl chloride derivatives in the synthesis of complex spirocyclic compounds, which are of interest in medicinal chemistry and drug discovery (Kalurazi et al., 2017).
Future Directions
properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O2S/c1-11-4(5(7,8)9)3(2-10-11)14(6,12)13/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLMQTQGNXQZHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1365939-85-0 |
Source


|
| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)







![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)

